2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2,4-dimethylphenyl group at the 1-position of the pyrazole ring and a thiazol-2-yl acetamide moiety at the 4-position.
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS2/c1-11-3-4-14(12(2)7-11)24-16-13(8-22-24)17(21-10-20-16)27-9-15(25)23-18-19-5-6-26-18/h3-8,10H,9H2,1-2H3,(H,19,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHHGTRFPQWHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include hydrazines and pyrimidine derivatives.
Thioether Formation: The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol, such as 2-mercaptoacetic acid, under nucleophilic substitution conditions to introduce the thioether linkage.
Thiazole Ring Introduction: The final step involves the coupling of the thioether intermediate with a thiazole derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogens in the pyrazolo[3,4-d]pyrimidine ring, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Nitrated or halogenated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound could be a lead compound for the development of new drugs. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazolo[3,4-d]pyrimidine core might mimic natural substrates or inhibitors, while the thiazole and dimethylphenyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Conversely, the 4-acetamidophenyl group in ’s compound may improve aqueous solubility.
- Heterocyclic Modifications: Replacing the thiazole (target compound) with a thienopyrimidine () alters electronic properties and binding interactions. The thieno-pyrimidine hybrid exhibits distinct π-stacking capabilities, which could enhance DNA/protein binding .
Biological Activity
The compound 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a thiazole-containing derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanism of action, cytotoxicity against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 344.45 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to a thiazole moiety through a thioether bond.
Research indicates that compounds with similar structures often act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition can disrupt the cell cycle, leading to apoptosis in cancer cells. The proposed mechanism involves binding to the active site of CDK2, thereby preventing its phosphorylation activities essential for cell cycle progression.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines, including:
- HepG2 (liver cancer)
- MDA-MB-231 (breast cancer)
The results demonstrated significant cytotoxicity, with IC50 values indicating potent activity. For instance, similar compounds have shown IC50 values ranging from 1.4 μM to 22.6 μM against MDA-MB-231 cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the thiazole and pyrazolo[3,4-d]pyrimidine moieties is crucial for its interaction with target proteins like CDK2. Modifications in these regions can enhance or diminish cytotoxic effects .
Case Study 1: Inhibition of CDK2
A study highlighted the role of similar pyrazolo[3,4-d]pyrimidine derivatives in inhibiting CDK2 activity. The compound exhibited a dose-dependent inhibition pattern, demonstrating its potential as an anticancer agent by inducing cell cycle arrest at the G1/S checkpoint .
Case Study 2: Comparative Analysis with Standard Treatments
In comparative studies against standard chemotherapeutic agents like sorafenib, the compound showed superior selectivity and potency against specific cancer types, particularly in breast cancer models where it exhibited lower IC50 values compared to traditional treatments .
Q & A
Advanced Research Question
- Docking studies : Use AutoDock Vina to predict binding to bacterial dihydrofolate reductase (DHFR). Prioritize derivatives with lower ΔG values .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity to guide functionalization (e.g., electron-withdrawing groups on thiazole) .
Basic Research Question
- HPLC : Use C18 columns (MeCN/H₂O + 0.1% TFA) with UV detection (254 nm). Target purity ≥95% .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) alignment with theoretical m/z .
Advanced Resolution : Unexpected peaks in HPLC may indicate:
- Degradation products : Conduct stability studies under stress conditions (heat, light).
- Enantiomeric impurities : Use chiral columns (e.g., Chiralpak AD-H) for resolution .
Which strategies improve solubility for in vivo studies without compromising activity?
Advanced Research Question
Advanced Research Question
- Selectivity index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). SI > 3 indicates therapeutic potential .
- Mechanistic studies : Perform flow cytometry (apoptosis assays) and Western blotting (Bcl-2, caspase-3) to identify cancer-specific pathways .
What are the best practices for scaling up synthesis while maintaining yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
